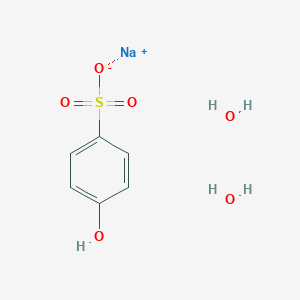

4-羟基苯磺酸钠二水合物

描述

苯磺酸钠,也称为苯酚磺酸钠,是苯酚磺酸的钠盐。这种化合物广泛应用于各种行业,包括化妆品、制药和化工制造。它以其抗菌和除臭特性而闻名,使其成为个人护理产品中的宝贵成分 .

科学研究应用

苯磺酸钠在科学研究中有许多应用:

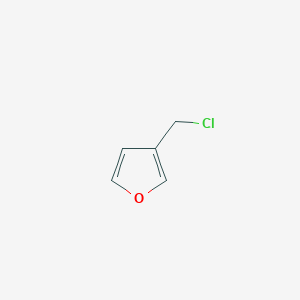

化学: 用作各种有机合成反应(包括磺化和亲电芳香取代)的试剂.

生物学: 用于研究酶机制,并作为理解生物系统中磺化反应的模型化合物.

工业: 用于生产洗涤剂、染料和其他工业化学品.

作用机制

苯磺酸钠主要通过其抗菌特性发挥作用。它通过破坏微生物的细胞膜并干扰重要的代谢过程来抑制微生物的生长 . 该化合物靶向各种分子途径,包括参与细胞壁合成和能量产生的途径 .

准备方法

合成路线和反应条件: 苯磺酸钠可以通过几种方法合成:

工业生产方法: 苯磺酸钠的工业生产通常涉及苯酚磺化,然后用氢氧化钠中和。这种方法因其效率和成本效益而受到青睐 .

化学反应分析

苯磺酸钠会发生各种化学反应,包括:

常用试剂和条件:

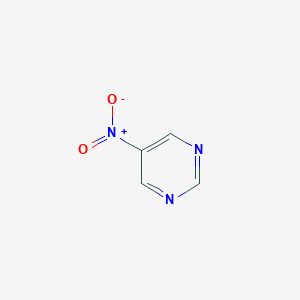

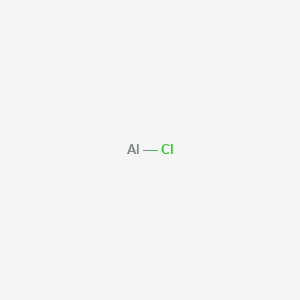

亲电芳香取代: 卤素(氯、溴)、硝酸、硫酸.

还原: 还原剂如硼氢化钠.

主要产物:

氧化: 醌

亲电芳香取代: 卤代、硝化或磺化衍生物

还原: 氢醌

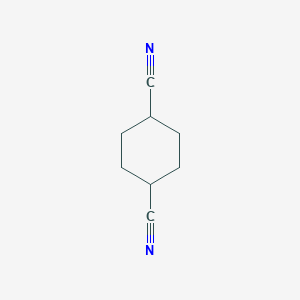

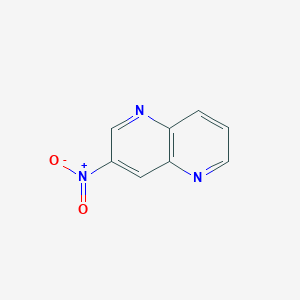

相似化合物的比较

苯磺酸钠与其他磺化芳香族化合物相似,例如:

属性

IUPAC Name |

sodium;4-hydroxybenzenesulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONATFNYJWFNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892559 | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10580-19-5 | |

| Record name | Phenolsulphonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?

A1: Sodium 4-hydroxybenzenesulfonate dihydrate is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.

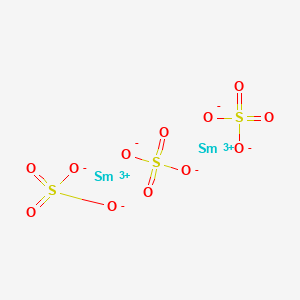

Q2: How does Sodium 4-hydroxybenzenesulfonate dihydrate interact with Lanthanide ions and what are the implications?

A2: Sodium 4-hydroxybenzenesulfonate dihydrate acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the Sodium 4-hydroxybenzenesulfonate dihydrate molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.

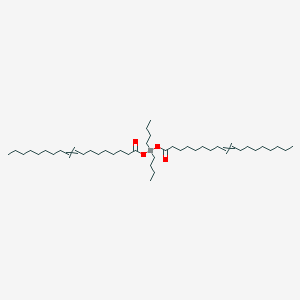

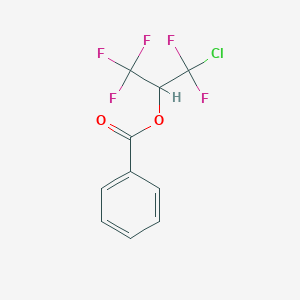

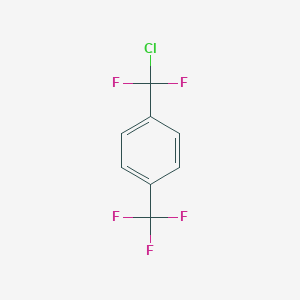

Q3: Can you elaborate on the catalytic application of Sodium 4-hydroxybenzenesulfonate dihydrate in polymer synthesis?

A3: Sodium 4-hydroxybenzenesulfonate dihydrate plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with Sodium 4-hydroxybenzenesulfonate dihydrate, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of Sodium 4-hydroxybenzenesulfonate dihydrate in modifying polymers for specific applications.

Q4: What are the limitations of Sodium 4-hydroxybenzenesulfonate dihydrate as a catalyst?

A4: Research indicates that Sodium 4-hydroxybenzenesulfonate dihydrate might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, Sodium 4-hydroxybenzenesulfonate dihydrate showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that Sodium 4-hydroxybenzenesulfonate dihydrate did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。